molecular formula C16H16N4O B7586972 (2S)-2-amino-N-(1H-indazol-5-yl)-3-phenylpropanamide

(2S)-2-amino-N-(1H-indazol-5-yl)-3-phenylpropanamide

Cat. No.: B7586972
M. Wt: 280.32 g/mol
InChI Key: SMWFSVGUSKPHFY-AWEZNQCLSA-N
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Description

(2S)-2-amino-N-(1H-indazol-5-yl)-3-phenylpropanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indazole ring, an amino group, and a phenylpropanamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-(1H-indazol-5-yl)-3-phenylpropanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amino group, followed by the formation of the indazole ring through cyclization reactions. The final step often includes deprotection and coupling reactions to introduce the phenylpropanamide moiety .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-(1H-indazol-5-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-amino-N-(1H-indazol-5-yl)-3-phenylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities, protein-ligand interactions, and cellular pathways .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials, catalysts, and chemical processes. Its versatility and reactivity make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-(1H-indazol-5-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-amino-N-(1H-indazol-5-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c17-14(8-11-4-2-1-3-5-11)16(21)19-13-6-7-15-12(9-13)10-18-20-15/h1-7,9-10,14H,8,17H2,(H,18,20)(H,19,21)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWFSVGUSKPHFY-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)NN=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=C(C=C2)NN=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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